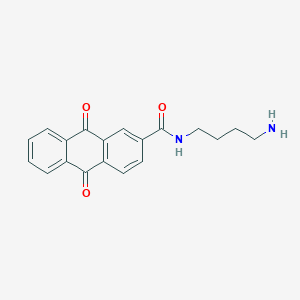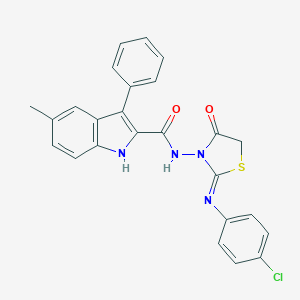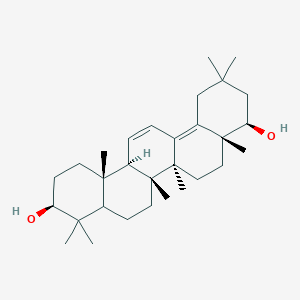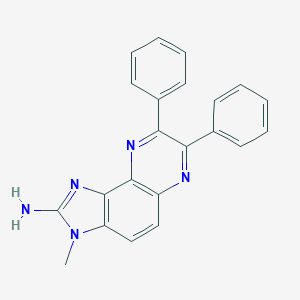
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline (MeIQx) is a heterocyclic aromatic amine that is formed during the cooking of meat and fish at high temperatures. It is a potent mutagen and carcinogen, and its presence in food has raised concerns about its potential health effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of MeIQx.
Mécanisme D'action
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer. 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest, apoptosis, and autophagy in various cell types. 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has also been shown to alter the expression of genes involved in DNA repair, oxidative stress, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline is a useful tool for studying the mechanisms of DNA damage and repair, as well as the molecular pathways involved in carcinogenesis. However, there are limitations to its use in laboratory experiments. 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline is highly mutagenic and carcinogenic, and its handling requires special precautions. In addition, the formation of DNA adducts by 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline can be affected by factors such as pH and temperature, which may complicate its use in certain experimental settings.
Orientations Futures
There are several areas of future research that could benefit from further study of 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline. One area is the development of new methods for detecting 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline in food and biological samples, which could help to better understand its exposure and potential health effects. Another area is the investigation of the role of 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline in the development of specific types of cancer, such as colorectal cancer. Finally, the development of new strategies for preventing or mitigating the effects of 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline exposure could have important public health implications.
Méthodes De Synthèse
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline can be synthesized by the reaction of 2-aminomethyl-3-methylimidazo[4,5-f]quinoline (IQ) with benzil or benzoin in the presence of a strong acid catalyst. This method has been widely used to produce 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline for scientific research purposes.
Applications De Recherche Scientifique
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human cells. 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has also been used as a model compound to study the mechanisms of DNA adduct formation and repair.
Propriétés
Numéro CAS |
146177-63-1 |
|---|---|
Nom du produit |
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline |
Formule moléculaire |
C22H17N5 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-methyl-7,8-diphenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C22H17N5/c1-27-17-13-12-16-20(21(17)26-22(27)23)25-19(15-10-6-3-7-11-15)18(24-16)14-8-4-2-5-9-14/h2-13H,1H3,(H2,23,26) |
Clé InChI |
WOUSUJOADIBWHF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)N=C1N |
SMILES canonique |
CN1C2=C(C3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)N=C1N |
Autres numéros CAS |
146177-63-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






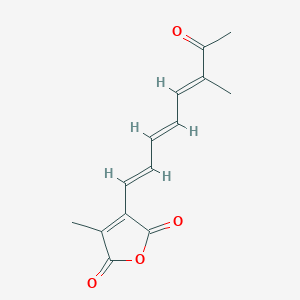
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)


